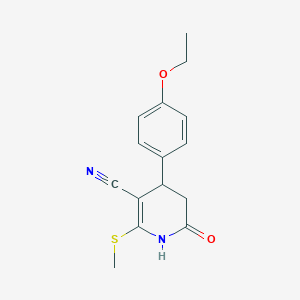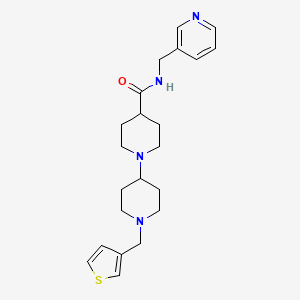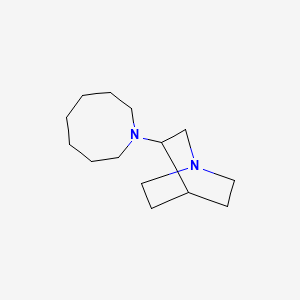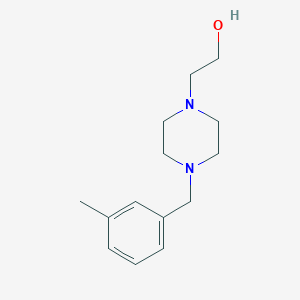![molecular formula C16H15FN2O4 B5054176 N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5054176.png)
N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C15H14FN2O4 It is a derivative of benzamide, featuring a fluorophenyl group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitro-methoxy benzene derivative with 2-(4-fluorophenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Substitution: Electrophiles such as halogens (e.g., bromine), Lewis acids as catalysts.
Major Products:
Reduction: Formation of N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-aminobenzamide.
Oxidation: Formation of N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl and methoxy groups can enhance binding affinity to certain receptors or enzymes. The exact pathways and targets would depend on the specific application, such as inhibition of enzymes in a biological context or interaction with polymers in materials science.
Comparison with Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
- N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide
- N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide
Comparison: N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups. For example, the methoxy group can enhance solubility and membrane permeability, while the nitro group can participate in redox reactions, providing a dual functionality that can be advantageous in various applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-23-15-7-4-12(10-14(15)19(21)22)16(20)18-9-8-11-2-5-13(17)6-3-11/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJNBGMZLGUPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5054102.png)
![2-[4-(2-Methoxyphenoxy)butylamino]ethanol](/img/structure/B5054106.png)
![3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B5054117.png)
![N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide](/img/structure/B5054125.png)

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054140.png)

![4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine](/img/structure/B5054161.png)
![N~1~-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054163.png)
![3-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B5054167.png)
![bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]-](/img/structure/B5054172.png)


